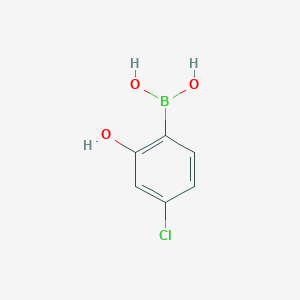
4-Chloro-2-hydroxyphenylboronic acid
Übersicht
Beschreibung
4-Chloro-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C6H6BClO3 . It has an average mass of 172.374 Da and a monoisotopic mass of 172.009857 Da . It is also known by its IUPAC name, 4-chloro-2-hydroxyphenylboronic acid .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxyphenylboronic acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxyphenylboronic acid is represented by the formula CHBClO . It has a molecular weight of 172.38 .Physical And Chemical Properties Analysis
4-Chloro-2-hydroxyphenylboronic acid is a white crystalline solid. It is soluble in water and various organic solvents, including ethanol and methanol. It has a density of 1.49±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Bioorthogonal Coupling Reactions
4-Chloro-2-hydroxyphenylboronic acid is involved in bioorthogonal coupling reactions. A study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, useful for protein conjugation and compatible with physiological conditions (Ozlem Dilek et al., 2015).
Fluorescence Quenching Studies
This compound has been studied for its role in fluorescence quenching, particularly in the context of biologically active boronic acid derivatives. The research investigated the quenching mechanism of similar boronic acids using Stern-Volmer kinetics (H. S. Geethanjali et al., 2015).
Supramolecular Architecture
Its application extends to the study of supramolecular architecture. Crystal structures of 4-chlorophenylboronic acids and their hydrates have been reported, highlighting the role of such compounds in forming diverse molecular structures (M. R. Shimpi et al., 2007).
Analytical Applications
4-Chloro-2-hydroxyphenylboronic acid is utilized in analytical chemistry. For instance, its derivatives have been used in a colorimetric assay of lipid peroxidation, demonstrating its utility in biochemical analysis (D. Gérard-Monnier et al., 1998).
Vibrational Spectra Studies
The compound is also a subject of study in vibrational spectroscopy. Research on its vibrational spectra provides insights into its structural and spectroscopic properties, which are important for various scientific applications (M. Kurt, 2009).
Molecular Complexes Formation
It plays a role in the formation of molecular complexes, as observed in studies involving active pharmaceutical ingredients and various phenylboronic acids (Mayura TalwelkarShimpi et al., 2016).
Synthesis Applications
The compound is used in chemical synthesis, such as in the formation of 4-arylcoumarins via hydroarylation with arylboronic acids, demonstrating its utility in organic synthesis (Yoshihiko Yamamoto et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRJKSGOLRSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277057 | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
1238196-66-1 | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

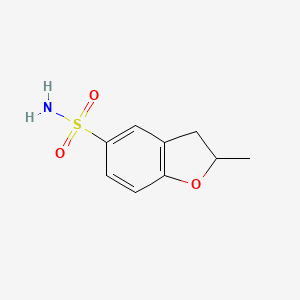
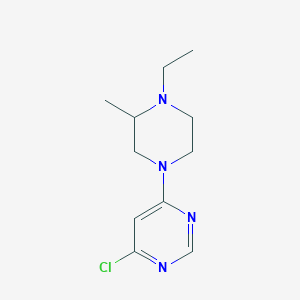
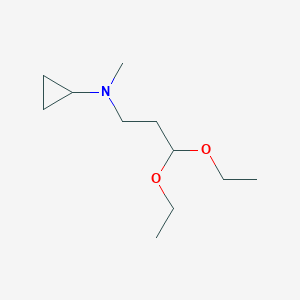

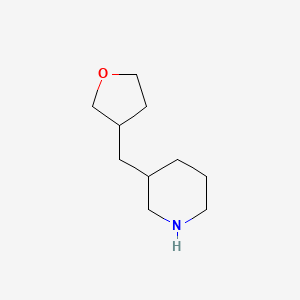
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

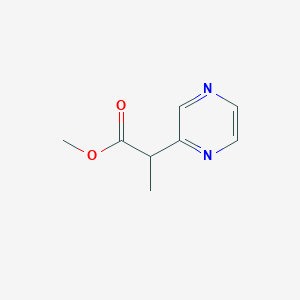
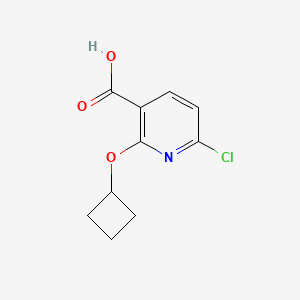
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

